2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid
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Overview
Description
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is a chemical compound with the molecular formula C7H8B2F2O5 . It has a molecular weight of 231.76 . This compound is often stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8B2F2O5/c1-16-7-4 (9 (14)15)2-3 (8 (12)13)5 (10)6 (7)11/h2,12-15H,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.76 . The compound is typically stored in refrigerated conditions to maintain its stability .Scientific Research Applications
Structural and Energetic Landscape
The research on fluorinated 1,4-phenylenediboronic acids, including 2,3-difluoro-1,4-phenylenediboronic acid, highlights their unique structural and energetic landscapes due to fluorine substitution. X-ray crystallographic and computational studies reveal how fluorine affects crystal organization, particularly in the presence of strong hydrogen bonds. This modification influences the supramolecular network, impacting the number and stabilization energy of water molecules in the crystal lattice. These findings are pivotal for designing materials with tailored properties for various scientific applications, from catalysis to material science (Durka et al., 2012).
Fluorescence Sensing Applications
The synthesis and application of fluorinated compounds related to 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid demonstrate their potential in developing sensitive fluorescence probes. For instance, compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole show remarkable sensitivity and selectivity in sensing magnesium and zinc cations, highlighting the role of fluorophenol moieties in enhancing probe performance. This research opens avenues for creating advanced sensors for biomedical and environmental monitoring purposes (Tanaka et al., 2001).
Synthesis of Fluorinated Compounds
The research on the synthesis of related fluorinated compounds, such as the creation of fluorinated methoxy arenes through direct fluorodecarboxylation, showcases innovative methods for introducing fluorine into organic molecules. These techniques enable the production of previously inaccessible fluoromethyl ethers, broadening the scope of fluorinated compounds for pharmaceuticals, agrochemicals, and material science. The development of such methods underscores the importance of this compound and its derivatives in synthesizing fluorinated molecules with desired properties (Leung & Sammis, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed and can lead to various transformations, including the formation of new carbon-carbon bonds .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various chemical transformations, including suzuki-miyaura coupling, which is a type of carbon-carbon bond-forming reaction .
Result of Action
The removal of the boron moiety from boronic acids can lead to various chemical transformations, potentially affecting cellular processes .
Action Environment
The action, efficacy, and stability of 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , indicating that temperature could affect its stability. Additionally, the presence of other reactive species in the environment could potentially influence the compound’s reactivity and efficacy .
properties
IUPAC Name |
(5-borono-2,3-difluoro-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8B2F2O5/c1-16-7-4(9(14)15)2-3(8(12)13)5(10)6(7)11/h2,12-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBRIPUELWMWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)B(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8B2F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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